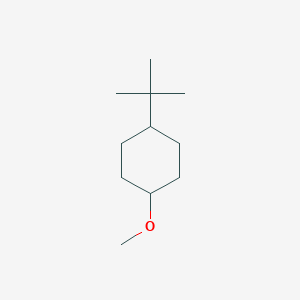
1-Tert-butyl-4-methoxycyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tert-butyl-4-methoxycyclohexane is a cyclic organic compound that has been widely studied for its potential applications in various scientific fields. This compound is commonly synthesized through a number of different methods, and its unique structure and properties have made it a valuable tool for researchers investigating a range of biochemical and physiological phenomena. In
Mécanisme D'action
The exact mechanism of action of 1-tert-butyl-4-methoxycyclohexane is not well understood, but it is thought to act by altering the physical properties of cellular membranes. This compound has been shown to increase membrane fluidity and disrupt lipid raft formation, which in turn can affect the function of membrane-bound proteins. Additionally, 1-tert-butyl-4-methoxycyclohexane has been shown to modulate ion channel activity, possibly by altering the conformation of the channel protein or by affecting the lipid environment surrounding the channel.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-tert-butyl-4-methoxycyclohexane are diverse and depend on the specific target being studied. For example, this compound has been shown to modulate the activity of several ion channels, including the TRPV1 channel and the GABA-A receptor. Additionally, 1-tert-butyl-4-methoxycyclohexane has been shown to affect the function of enzymes such as phospholipase A2 and cyclooxygenase-2. These effects can have downstream consequences on a range of physiological processes, including pain perception, inflammation, and neurotransmitter release.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-tert-butyl-4-methoxycyclohexane in lab experiments is its ability to modulate a range of targets with high potency. Additionally, this compound has relatively low toxicity and is relatively easy to synthesize. However, there are also some limitations to using 1-tert-butyl-4-methoxycyclohexane in lab experiments. For example, its effects on cellular membranes can be complex and difficult to interpret, and it may not be suitable for all experimental systems.
Orientations Futures
There are many potential future directions for research on 1-tert-butyl-4-methoxycyclohexane. One promising avenue of investigation is the development of new drugs based on the structure of this compound, which could have applications in a range of therapeutic areas. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-tert-butyl-4-methoxycyclohexane and to better understand its effects on cellular membranes. Finally, this compound could be used as a tool for investigating a range of biological processes, including the role of lipid rafts in cellular signaling and the effects of membrane fluidity on protein function.
Méthodes De Synthèse
There are several methods for synthesizing 1-tert-butyl-4-methoxycyclohexane, but one of the most common involves the reaction of tert-butyl alcohol and cyclohexanone in the presence of a strong acid catalyst. This reaction typically proceeds via an acid-catalyzed dehydration of the alcohol to form a tert-butyl carbocation, which then reacts with the cyclohexanone to form the desired product.
Applications De Recherche Scientifique
1-Tert-butyl-4-methoxycyclohexane has been used extensively in scientific research for its ability to modulate a variety of biological processes. One of the most promising applications of this compound is in the field of drug discovery, where it has been shown to have potent effects on a range of targets including ion channels, enzymes, and receptors. Additionally, 1-tert-butyl-4-methoxycyclohexane has been used as a tool for investigating the role of lipid rafts in cellular signaling, as well as for studying the effects of membrane fluidity on protein function.
Propriétés
Numéro CAS |
15875-99-7 |
|---|---|
Nom du produit |
1-Tert-butyl-4-methoxycyclohexane |
Formule moléculaire |
C11H22O |
Poids moléculaire |
170.29 g/mol |
Nom IUPAC |
1-tert-butyl-4-methoxycyclohexane |
InChI |
InChI=1S/C11H22O/c1-11(2,3)9-5-7-10(12-4)8-6-9/h9-10H,5-8H2,1-4H3 |
Clé InChI |
XMLDPBGRPWQRBE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC(CC1)OC |
SMILES canonique |
CC(C)(C)C1CCC(CC1)OC |
Autres numéros CAS |
15876-31-0 74052-93-0 |
Synonymes |
Cyclohexane,1-(1,1-dimethylethyl)-4-methoxy-cis- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Azaspiro[4.5]decan-1-one](/img/structure/B94265.png)
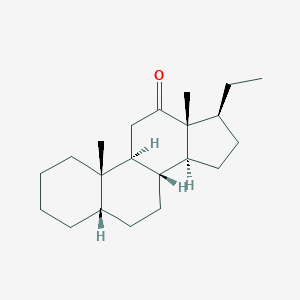
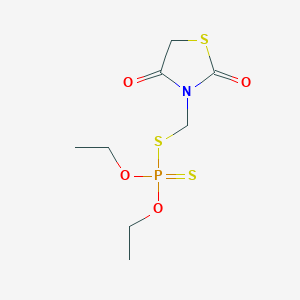
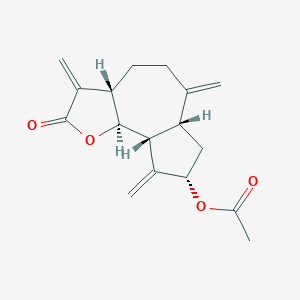

![Methyl benzo[c]cinnoline-2-carboxylate](/img/structure/B94279.png)


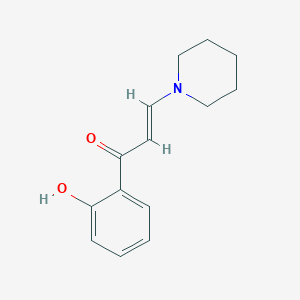


![Pyridine, 2-[2-(3-pyridinyl)ethenyl]-](/img/structure/B94293.png)

